Endoxifen

Catalog No.
S001788
CAS No.
112093-28-4
M.F
C25H27NO2
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endoxifen

CAS Number

112093-28-4

Product Name

Endoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-

InChI Key

MHJBZVSGOZTKRH-IZHYLOQSSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Synonyms

4-hydroxy-N-demethyltamoxifen, 4-hydroxy-N-desmethyltamoxifen, 4-hydroxy-N-desmethyltamoxifen, (Z)-isomer, endoxifen, Z-endoxifen

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3

Description

The exact mass of the compound Endoxifen is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Estrogen Signaling in Breast Cancer

Estrogen plays a vital role in breast cancer development and progression. Endoxifen's ability to bind to estrogen receptors (ERs) makes it a valuable tool for researchers to study how estrogen signaling pathways influence breast cancer cells. By investigating how Endoxifen interacts with ERs and affects downstream signaling cascades, scientists can gain insights into potential therapeutic targets for ER+ breast cancer [].

For instance, studies employ Endoxifen to explore how it modulates the expression of genes involved in cell proliferation, survival, and migration in breast cancer cells []. This knowledge can pave the way for the development of drugs that target specific components of the estrogen signaling pathway and potentially offer more effective treatments.

Investigating Endoxifen's Potential for New Therapeutic Applications

Endoxifen's established role in breast cancer treatment has spurred research into its potential efficacy against other diseases. Studies are exploring the use of Endoxifen in the prevention or treatment of conditions like endometrial cancer, bone loss, and even neurodegenerative diseases like Alzheimer's [, , ].

For example, researchers are investigating whether Endoxifen can prevent the development of endometrial cancer in high-risk women. Additionally, studies are evaluating Endoxifen's ability to protect bone health in postmenopausal women experiencing bone loss, a common side effect of decreased estrogen levels [].

Endoxifen is a potent active metabolite of tamoxifen, primarily generated in vivo through the action of the cytochrome P450 enzyme CYP2D6. It is classified as a selective estrogen receptor modulator (SERM) and has been identified as a significant compound in the treatment of estrogen receptor-positive breast cancer. Endoxifen exhibits both estrogenic and antiestrogenic activities, with its binding affinity to estrogen receptors being approximately 25% that of estradiol . Its unique pharmacological profile allows it to be effective in patients who have not responded to other hormonal therapies, including aromatase inhibitors and fulvestrant .

Endoxifen acts as a SERM, exhibiting both estrogenic and antiestrogenic effects depending on the tissue type []. It binds to estrogen receptors (ER) with lower affinity compared to natural estrogen but can exert either agonistic (estrogen-mimicking) or antagonistic (estrogen-blocking) effects depending on the target tissue. In ER+ breast cancer cells, Endoxifen primarily acts as an antagonist, preventing the growth-promoting effects of estrogen. Additionally, research suggests Endoxifen might have an ER-independent mechanism of action, potentially involving the inhibition of protein kinase C (PKC), a signaling molecule involved in cell growth and proliferation [].

The synthesis of endoxifen occurs through the metabolic conversion of tamoxifen. Initially, tamoxifen is metabolized by CYP2D6 into 4-hydroxy-tamoxifen, which is then further metabolized into endoxifen. The chemical structure of endoxifen can be represented by the IUPAC name 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, with a molecular formula of C25H27NO2 and a molar mass of approximately 373.496 g/mol .

Endoxifen's biological activity is primarily characterized by its role as an antagonist at estrogen receptors, particularly the estrogen receptor alpha (ERα). It competitively inhibits estradiol binding to these receptors, effectively blocking estrogen-mediated signaling pathways that promote breast cancer cell proliferation . Additionally, endoxifen has been shown to induce apoptosis and cell cycle arrest in breast cancer cells at higher concentrations, suggesting distinct mechanisms of action compared to other antiestrogens like 4-hydroxy-tamoxifen . Notably, endoxifen also interacts with protein kinase C pathways, exhibiting greater potency in inhibiting these enzymes compared to tamoxifen .

Endoxifen has been investigated for its therapeutic applications in several areas:

  • Breast Cancer Treatment: Primarily used for patients with estrogen receptor-positive breast cancer who have not responded to standard therapies.
  • Bipolar Disorder: Recently approved in India for treating acute manic episodes associated with Bipolar I disorder under the brand name Zonalta .
  • Research: Ongoing studies are exploring its potential roles in other cancers and conditions influenced by estrogen signaling.

Research indicates that endoxifen's efficacy can be influenced by various factors, including genetic polymorphisms affecting CYP2D6 activity. Patients with reduced CYP2D6 function may experience lower levels of endoxifen, leading to diminished therapeutic effects. Additionally, certain drugs that inhibit CYP2D6 can also reduce endoxifen levels, highlighting the importance of drug-drug interactions in clinical outcomes . Studies have also shown that endoxifen can modulate signaling pathways involving protein kinases, further elucidating its complex interactions within cellular environments .

Endoxifen shares structural and functional similarities with several other compounds derived from tamoxifen and related SERMs. Here are some comparable compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
TamoxifenParent compoundSERM; antagonizes estrogen receptorsProdrug requiring metabolic activation
4-Hydroxy-tamoxifenDirect metabolitePotent antiestrogen; higher ER affinityMore effective than tamoxifen itself
N-Desmethyl-tamoxifenIntermediate metaboliteWeaker antiestrogenic activityLess potent than endoxifen
AfimoxifeneRelated metaboliteSERM; similar antiestrogenic propertiesHigher affinity for ERα compared to endoxifen

Endoxifen's unique position arises from its potent antiestrogenic effects at lower concentrations and its ability to induce apoptosis in breast cancer cells more effectively than its predecessors. This profile makes it a valuable candidate for further research and clinical applications in oncology and beyond .

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

373.204179104 g/mol

Monoisotopic Mass

373.204179104 g/mol

Heavy Atom Count

28

Appearance

Assay:≥98%A crystalline solid

UNII

46AF8680RC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

112093-28-4

Metabolism Metabolites

Endoxifen has known human metabolites that include Endoxifen O-sulfate and Endoxifen O-glucuronide.
Endoxifen is a known human metabolite of N-Desmethyltamoxifen and 4-Hydroxytamoxifen.

Wikipedia

Endoxifen

Dates

Modify: 2023-09-12
[1]. Chae YJ, et al. Endoxifen, the active metabolite of tamoxifen, inhibits cloned hERG potassium channels. Eur J Pharmacol. 2015 Apr 5;752:1-7.
[2]. Wu X, et al. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen. Breast Cancer Res. 2011 Mar 10;13(2):R27.

Explore Compound Types